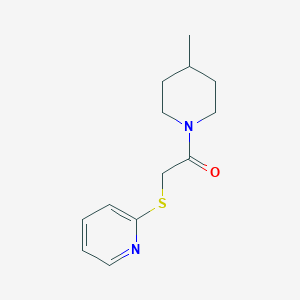
1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is a compound that features a piperidine ring substituted with a methyl group and a pyridine ring connected via a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Methyl Group: The methyl group is introduced via alkylation reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately through established methods such as the Hantzsch pyridine synthesis.
Connecting the Rings via Sulfanyl Group: The final step involves the formation of the sulfanyl linkage between the piperidine and pyridine rings. This can be achieved through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thiol reagents and bases like sodium hydride (NaH) are used for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
- 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylmethanone
- 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylethanone
- 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylpropanone
Uniqueness: 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11-5-8-15(9-6-11)13(16)10-17-12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHGZDKRURKEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
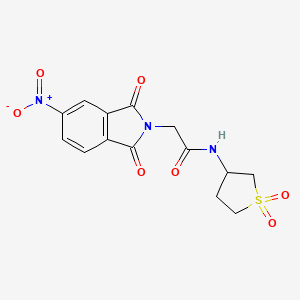
![N-[3-(pyrazol-1-ylmethyl)phenyl]-2,1,3-benzothiadiazole-4-carboxamide](/img/structure/B7486088.png)
![N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B7486101.png)
![(2S)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7486108.png)
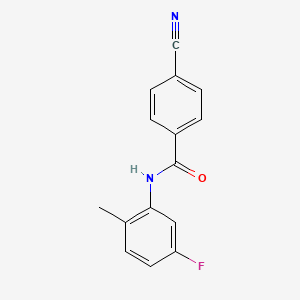
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B7486123.png)
![1-(2-cyclohexylethyl)-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B7486133.png)
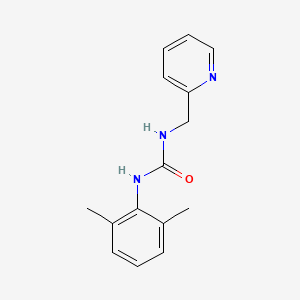
![3-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B7486148.png)
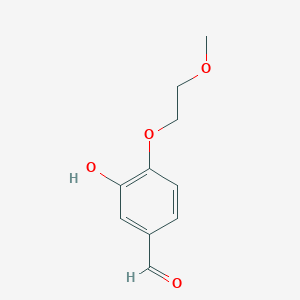
![(2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7486166.png)
![3-(4-Chlorophenyl)-6-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7486177.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7486183.png)
![N-propan-2-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7486195.png)
